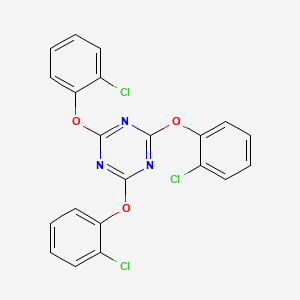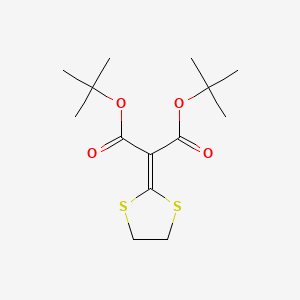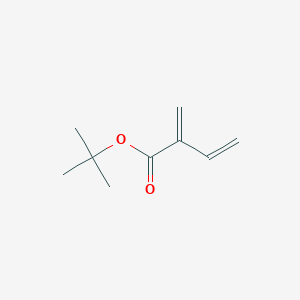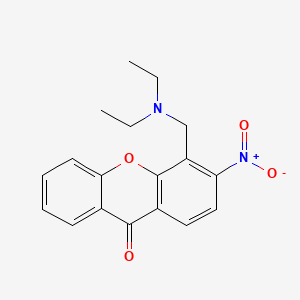![molecular formula C9H17N3O2 B14665682 N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide CAS No. 41222-47-3](/img/structure/B14665682.png)
N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide is a compound with significant interest in the field of organic chemistry. It is known for its unique structure, which includes a dimethylamino group attached to a prop-2-enamide backbone. This compound is used as a building block in the synthesis of various polymers and has applications in multiple scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methyl]prop-2-enamide typically involves the Mannich reaction, which is a three-component condensation reaction. This reaction involves the condensation of formaldehyde, a secondary amine (dimethylamine), and an acrylamide. The reaction is usually carried out at elevated temperatures (around 80°C) to facilitate the formation of the Schiff base, followed by the addition of the secondary amine .
Industrial Production Methods
In industrial settings, the production of N-[(dimethylamino)methyl]prop-2-enamide is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reaction mixture is often subjected to vacuum distillation to isolate the monomer from the aqueous reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(dimethylamino)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
N-[(dimethylamino)methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of smart polymers that exhibit temperature and pH responsiveness.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery systems.
Industry: It is employed in the production of various industrial polymers and materials.
Wirkmechanismus
The mechanism by which N-[(dimethylamino)methyl]prop-2-enamide exerts its effects involves its ability to form polymers with specific properties. The dimethylamino group can be ionized, allowing for pH-responsive behavior. This ionization alters the hydrophobicity of the polymer, enabling it to respond to environmental changes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(dimethylamino)methyl]methacrylamide: Similar in structure but with a methacrylamide backbone.
N-(2-hydroxypropyl)methacrylamide: Contains a hydroxypropyl group instead of a dimethylamino group.
N-(3-aminopropyl)methacrylamide hydrochloride: Features an aminopropyl group and is used in similar applications.
Uniqueness
N-[(dimethylamino)methyl]prop-2-enamide is unique due to its dual functionality, allowing it to respond to both temperature and pH changes. This makes it particularly valuable in the development of smart polymers and stimuli-responsive materials .
Eigenschaften
CAS-Nummer |
41222-47-3 |
|---|---|
Molekularformel |
C9H17N3O2 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide |
InChI |
InChI=1S/C6H12N2O.C3H5NO/c1-4-6(9)7-5-8(2)3;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,7,9);2H,1H2,(H2,4,5) |
InChI-Schlüssel |
YVOHTICMDRZABX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CNC(=O)C=C.C=CC(=O)N |
Verwandte CAS-Nummern |
41222-47-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
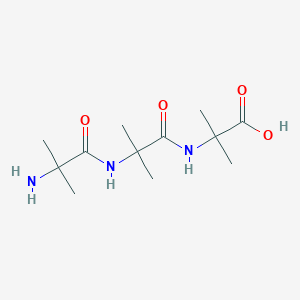
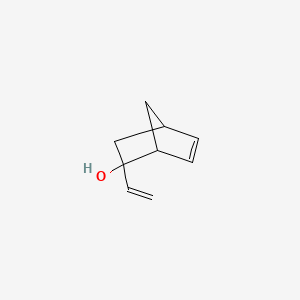
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
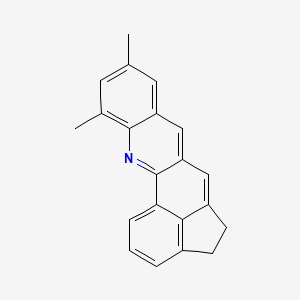
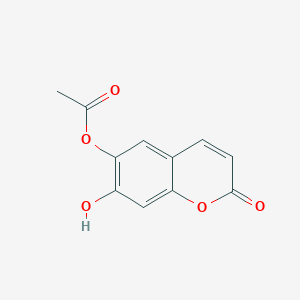
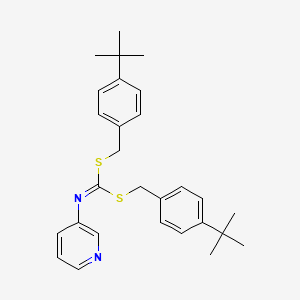
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
